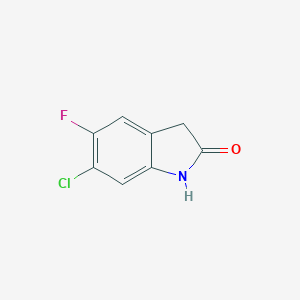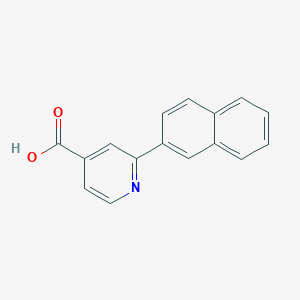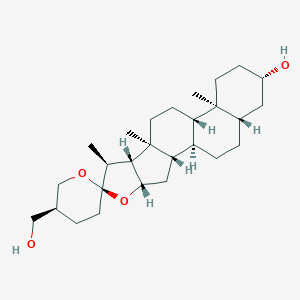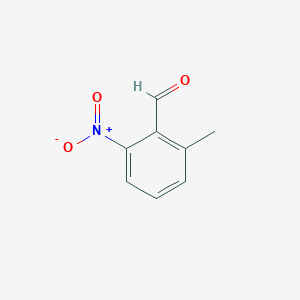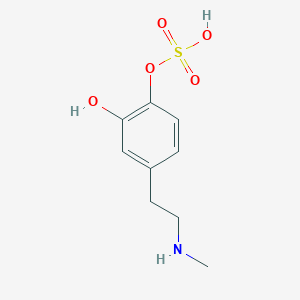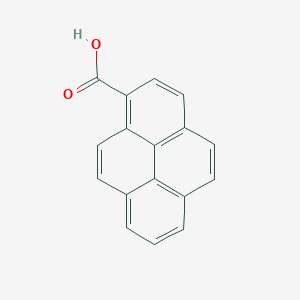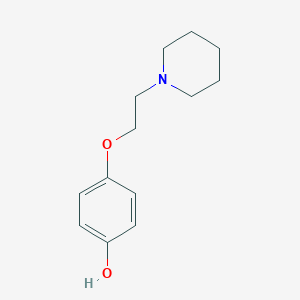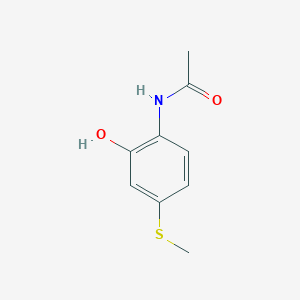![molecular formula C14H20N4O2S B011693 ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate CAS No. 111038-14-3](/img/structure/B11693.png)
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ethyl 2-cyano-2-{(E)-[1-(2-[(dimethylamino)methylidene]amino)-2-sulfanylethyl]pyrrolidin-2-ylidene}acetate and has the molecular formula C17H26N4O2S.
Wirkmechanismus
The mechanism of action of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is not yet fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemische Und Physiologische Effekte
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and inhibit the cell cycle in cancer cells. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to inhibit the replication of certain viruses. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is its potent anticancer and antiviral properties. This compound can be used in the development of new cancer treatments and antiviral drugs. However, one of the limitations of this compound is its complex synthesis process, which makes it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate. One of the directions is to investigate the mechanism of action of this compound in more detail to understand how it induces apoptosis and inhibits the cell cycle in cancer cells. Another direction is to explore the potential of this compound in the development of new antiviral drugs. Additionally, research can be conducted to optimize the synthesis process of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate to make it more efficient and cost-effective.
In conclusion, Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is a promising compound with various potential applications in scientific research. Its potent anticancer and antiviral properties make it a valuable tool in the development of new cancer treatments and antiviral drugs. However, further research is needed to fully understand the mechanism of action of this compound and optimize its synthesis process.
Synthesemethoden
The synthesis of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate involves a multi-step process. The first step involves the reaction of ethyl 2-bromoacetate with 2-aminopyrrolidine to form ethyl 2-(pyrrolidin-2-yl)acetate. This intermediate is then reacted with 2-(dimethylamino)ethylamine and sulfur to form the final product, Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has various potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anticancer properties and can be used in the development of new cancer treatments. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to have antiviral properties and can be used in the development of new antiviral drugs.
Eigenschaften
CAS-Nummer |
111038-14-3 |
|---|---|
Produktname |
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate |
Molekularformel |
C14H20N4O2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C14H20N4O2S/c1-4-20-14(19)11(8-15)12-6-5-7-18(12)9-13(21)16-10-17(2)3/h10H,4-7,9H2,1-3H3/b12-11+,16-10? |
InChI-Schlüssel |
WJAJIUDPXWHFJN-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/1\CCCN1CC(=S)N=CN(C)C)/C#N |
SMILES |
CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N |
Kanonische SMILES |
CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N |
Synonyme |
ethyl (2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



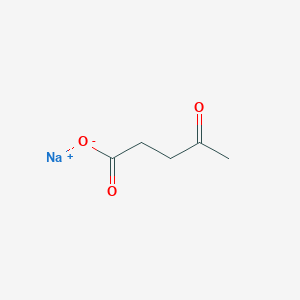
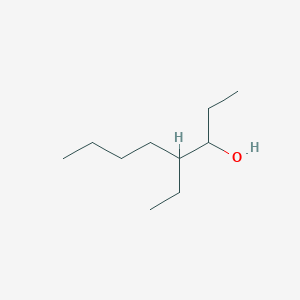
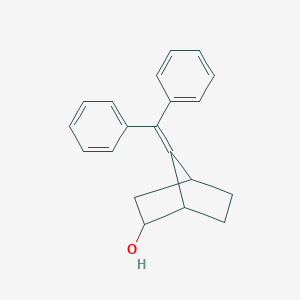
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)
